molecular formula C6H10O2 B1670792 1,5-Hexadiene-3,4-diol CAS No. 1069-23-4

1,5-Hexadiene-3,4-diol

Cat. No. B1670792
CAS RN: 1069-23-4
M. Wt: 114.14 g/mol
InChI Key: KUQWZSZYIQGTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Hexadiene-3,4-diol is a starting reagent for the enantioselective synthesis of (+)-rogioloxepane A . It is a colorless, volatile liquid used as a crosslinking agent and precursor to a variety of other compounds .


Synthesis Analysis

1,5-Hexadiene-3,4-diol is produced commercially by the ethenolysis of 1,5-cyclooctadiene . In the laboratory, it can be prepared by reductive coupling of allyl chloride using magnesium . It has also been used in the synthesis of polyesters by reaction with various bio-sourced diesters .


Molecular Structure Analysis

The molecular formula of 1,5-Hexadiene-3,4-diol is C6H10O2 . It has two defined stereocenters .


Chemical Reactions Analysis

1,5-Hexadiene-3,4-diol undergoes Sharpless kinetic resolution and ring-closing metathesis to yield nine-membered oxocene . The double bonds in 1,5-Hexadiene-3,4-diol are more reactive than the alcohol ones .


Physical And Chemical Properties Analysis

1,5-Hexadiene-3,4-diol has a boiling point of 125 °C at 45 mmHg, a melting point of 14-16 °C, and a density of 1.02 g/mL at 25 °C . Its refractive index is 1.479 .

Scientific Research Applications

Synthesis Applications

1,5-Hexadiene-3,4-diol, derived from D-mannitol, is used as a starting material for synthesizing enantiopure dihydropyrans and dihydrofurans with an unsaturated side chain. These compounds are crucial for further synthetic transformations. This process utilizes a ring size-selective ring-closing metathesis reaction, demonstrating the compound's utility in complex organic synthesis (Schmidt & Nave, 2007).

Conformational Study

A conformational study of 1,5-hexadiene-3,4-diol using ab initio molecular orbital methods has shown that electrostatic interactions, rather than steric or torsional effects, control the conformational preferences of these compounds. This insight is valuable for understanding the structural behavior of such compounds in different chemical environments (Gung, Fouch, & Zou, 1996).

Electrodimerisation and Synthesis of Hexatriene

The electrodimerisation of acrolein on a zinc-copper couple in the presence of acetic acid yields 1,5-hexadiene-3,4-diol, highlighting its potential in the synthesis of hexatrienes. This process is significant for developing new routes to 1,3,5-hexatriene, a compound with various industrial applications (Figeys & Gelbcke, 2010).

Catalytic Dehydration

Catalytic dehydration studies of 4-hexene-1,3-diol to 1,3,5-hexatriene reveal that 1,5-hexadiene-3,4-diol can be a byproduct or intermediary in such reactions. The direction of the reaction and the resultant products depend on the nature of the catalyst used (Safarov, Bikkulov, Safarova, & Rafikov, 1982).

Photoreactivity StudiesThe photochemistry of 1,5-hexadiene-3-ones, which includes 1,5-hexadiene-3,4-diol, has been studied to understand wavelength-dependent selectivity in intramolecular enone-olefin photoadditions. Such studies are crucial in understanding the photoreactivity of these compounds under different conditions, which has implications in various fields like material science and photopharmacology (Dauben, Cogen, Ganzer, & Behar, 1991).

Pyrolysis and Oxidation

In a study on the pyrolysis and oxidation of 1,5-hexadiene, the role of allylic radicals in the formation of aromatics was highlighted. This research is significant in understanding the reaction pathways and product distributions in high-temperature processes, which are relevant in petrochemical and combustion processes (Vermeire, Bruycker, Herbinet, Carstensen, Battin‐Leclerc, Marin, & Geem, 2017).

Dehydrodimerization Studies

Research on the dehydrodimerization of propylene using bismuth oxide as an oxidant shows the formation of 1,5-hexadiene. This study contributes to understanding the mechanisms of dehydrodimerization and the potential for generating industrial compounds through such reactions (Swift, Bozik, & Ondrey, 1971).

Safety And Hazards

1,5-Hexadiene-3,4-diol is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

1,5-Hexadiene-3,4-diol is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as designing novel pharmaceuticals, synthesizing materials for electronic devices, and exploring organic reactions.

Relevant Papers The relevant papers retrieved provide more detailed information about the synthesis, properties, and applications of 1,5-Hexadiene-3,4-diol .

properties

IUPAC Name

hexa-1,5-diene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWZSZYIQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871822
Record name Hexa-1,5-diene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divinyl glycol

CAS RN

1069-23-4
Record name 1,5-Hexadiene-3,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divinyl glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Divinylglycol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexa-1,5-diene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa-1,5-diene-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIVINYL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z957Z497HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Hexadiene-3,4-diol
Reactant of Route 2
Reactant of Route 2
1,5-Hexadiene-3,4-diol
Reactant of Route 3
1,5-Hexadiene-3,4-diol
Reactant of Route 4
Reactant of Route 4
1,5-Hexadiene-3,4-diol
Reactant of Route 5
1,5-Hexadiene-3,4-diol
Reactant of Route 6
1,5-Hexadiene-3,4-diol

Citations

For This Compound
114
Citations
BW Gung, RA Fouch, D Zou - The Journal of Organic Chemistry, 1996 - ACS Publications
A conformational study of 1,5-hexadiene-3,4-diol (1) and 3-buten-1-ol (2) with the ab initio molecular orbital methods reveals that electrostatic interactions, rather than steric or tosional …
Number of citations: 6 pubs.acs.org
X Lou, C van Coppenhagen - Polymer International, 2001 - Wiley Online Library
Poly(2‐hydroxyethyl methacrylate) hydrogels were prepared in the presence of 30 wt% water using two series of crosslinking agents including divinylic (ethyleneglycol dimethacrylate, 1,…
Number of citations: 46 onlinelibrary.wiley.com
MJ Seo, BS Son, BG Song, BJ Song… - Bulletin of the Korean …, 2005 - koreascience.kr
Novel Synthesis of Chiral 5-Cyanomethyl-3,4-dihydroxy-2-iodomethyltetrahydrofuran from 3-Diphenylmethyl-5-(l,2-dihydroxy-3-buten Page 1 Notes Bull. Korean Chem. Soc. 2005, Vol. …
Number of citations: 4 koreascience.kr
BS Son, BG Song, JK Kim, MJ Seo, Z No… - …, 2005 - library.navoiy-uni.uz
syn, syn-Bis (1, 2-isoxazolin-5-yl) methanols and syn, syn, syn-1, 2-bis (1, 2-isoxazol-5-yl) ethane-1, 2-diols were synthesized from various nitrile oxides with 1, 4-pentadien-3-ol and 1, 5…
Number of citations: 2 library.navoiy-uni.uz
KJ Quinn, Y Hu, PJ Miller, RT Walsh, MA Caporello… - Tetrahedron …, 2019 - Elsevier
Synthesis of the C 2 -symmetric, non-adjacent bis(tetrahydrofuran) core of squamostanin C in seven steps and 24% overall yield from (R,R)-1,5-hexadiene-3,4-diol is reported. Silicon-…
Number of citations: 6 www.sciencedirect.com
CY Wang, DR Hou - Journal of the Chinese Chemical Society, 2012 - Wiley Online Library
Aspicilin (1), an eighteen membered macrolide with four stereocenters, was synthesized using (3R,4R)‐1,5‐hexadiene‐3,4‐diol and (S)‐propylene oxide as the starting materials. …
Number of citations: 10 onlinelibrary.wiley.com
LI Monser, GM Greenway - Analytical Communications, 1996 - pubs.rsc.org
A chrysene–tartramide derived chiral stationary phase (CSP) was prepared and adsorbed onto the surface of porous graphitic carbon (Hypercarb). The stereoselective properties of the …
Number of citations: 8 pubs.rsc.org
B Schmidt, S Nave - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
Enantiomerically pure 1,5‐hexadiene‐3,4‐diol, derived from D‐mannitol in a few steps, may serve as a starting material for enantiopure dihydropyrans and dihydrofurans bearing an …
Number of citations: 58 onlinelibrary.wiley.com
A Mattson, NÖ º Christian Orrenius, CR Unelius, K Hultº - researchgate.net
Three cyclic diols, 1, 2-cyclohexanediol (1), 1, 3-cyclohexanediol (2), and 1, 3-cyclopentanediol (3), two acyclic unsaturated diols, 1, 5-hexadiene-3, 4-diol (4) and l. 7-octadiyne-3, 6-diol …
Number of citations: 0 www.researchgate.net
EL Stogryn, MH Gianni… - The Journal of Organic …, 1964 - ACS Publications
In recent years there has beenconsiderable interest in the valence tautomerism of strained ring systems. 1-6 Until the work of Braun, 1 23456 ring expansion of strained heterocyclic …
Number of citations: 52 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.